molecular formula C19H22N4O2S B11229606 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11229606
M. Wt: 370.5 g/mol
InChI Key: WICNJLQYCWPJBQ-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling of the Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled through a sulfanyl linkage, which can be achieved using thiol reagents under suitable conditions.

    Introduction of the Piperidine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its unique structural features.

    Biological Studies: It is used in research to understand its interaction with biological targets and its effects on cellular processes.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran and triazole rings contribute to its binding affinity and specificity, while the piperidine ring enhances its solubility and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran rings, such as 2-(benzofuran-2-yl)quinoline-4-carboxylic acid, exhibit similar biological activities.

    Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol share the triazole ring and have comparable chemical reactivity.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have similar structural features and applications.

Uniqueness

2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of its three distinct rings, which confer a unique set of chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C19H22N4O2S/c1-2-23-18(16-12-14-8-4-5-9-15(14)25-16)20-21-19(23)26-13-17(24)22-10-6-3-7-11-22/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3

InChI Key

WICNJLQYCWPJBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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